molecular formula C24H30N2O5 B3337044 Benzyl 4-methyl-2-[2-(phenylmethoxycarbonylamino)propanoylamino]pentanoate CAS No. 51021-85-3

Benzyl 4-methyl-2-[2-(phenylmethoxycarbonylamino)propanoylamino]pentanoate

Cat. No.: B3337044
CAS No.: 51021-85-3
M. Wt: 426.5 g/mol
InChI Key: YYSYPZWUKZYOPJ-UHFFFAOYSA-N
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Description

Benzyl 4-methyl-2-[2-(phenylmethoxycarbonylamino)propanoylamino]pentanoate is a synthetic peptide derivative featuring a benzyl ester group, a branched pentanoate backbone, and a phenylmethoxycarbonyl (Cbz) protecting group. Its structure includes a 4-methyl substituent on the pentanoate chain and an amide linkage to a propanoylamino group with a Cbz-protected amine. This compound is primarily utilized in peptide synthesis and medicinal chemistry as an intermediate for protease inhibitors and other bioactive molecules .

Properties

IUPAC Name

benzyl 4-methyl-2-[2-(phenylmethoxycarbonylamino)propanoylamino]pentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N2O5/c1-17(2)14-21(23(28)30-15-19-10-6-4-7-11-19)26-22(27)18(3)25-24(29)31-16-20-12-8-5-9-13-20/h4-13,17-18,21H,14-16H2,1-3H3,(H,25,29)(H,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYSYPZWUKZYOPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)OCC1=CC=CC=C1)NC(=O)C(C)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20304057
Record name Benzyl N-[(benzyloxy)carbonyl]alanylleucinate
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URL https://comptox.epa.gov/dashboard/DTXSID20304057
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Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51021-85-3
Record name NSC164073
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164073
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzyl N-[(benzyloxy)carbonyl]alanylleucinate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CARBOBENZYLOXY-L-ALANYL-L-LEUCINE BENZYL ESTER
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 4-methyl-2-[2-(phenylmethoxycarbonylamino)propanoylamino]pentanoate typically involves multiple steps, including the protection and deprotection of functional groups, as well as coupling reactions. One common method involves the use of benzyl alcohol, 4-methyl-2-pentanone, and phenylmethoxycarbonyl chloride as starting materials. The reaction conditions often require the use of catalysts such as palladium on carbon and bases like triethylamine to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-methyl-2-[2-(phenylmethoxycarbonylamino)propanoylamino]pentanoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Benzyl 4-methyl-2-[2-(phenylmethoxycarbonylamino)propanoylamino]pentanoate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of Benzyl 4-methyl-2-[2-(phenylmethoxycarbonylamino)propanoylamino]pentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biochemical effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl 2-[2-(phenylmethoxycarbonylamino)propanoylamino]pentanoate

  • Structural Differences : Replaces the benzyl ester with a methyl ester, reducing steric bulk and lipophilicity.
  • Physicochemical Properties: Molecular Weight: ~335.4 g/mol (vs. 469.5 g/mol for the benzyl analog). XLogP3: ~2.1 (lower lipophilicity due to the methyl group). Hydrogen Bonding: 3 donors, 6 acceptors (similar to benzyl analog).

Benzyl 2-[[2-[[4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]acetyl]amino]acetate

  • Structural Differences: Incorporates an additional acetyl-amino-acetate moiety, increasing complexity.
  • Key Data :
    • Molecular Weight: 469.5 g/mol.
    • XLogP3: 3.1 (higher than methyl analog due to benzyl group).
    • Rotatable Bonds: 14 (vs. 23 in ’s compound).
  • Functional Impact : Enhanced rigidity may improve target binding but reduce metabolic stability .

Ethyl (4R)-4-[[(2S)-4-methyl-2-[[(2S,3R)-3-[(tert-butoxy)oxy]-2-(Cbz-amino)butanoyl]amino]pentanoyl]amino]-5-[(3S)-pyrrolidin-3-yl]pentanoate

  • Structural Differences : Features a tert-butoxy group and pyrrolidine ring, critical for SARS-CoV-2 3CL protease inhibition.
  • Key Data: Molecular Weight: ~704.8 g/mol. XLogP3: 5.6 (highly lipophilic, favoring membrane penetration). Hydrogen Bonding: 4 donors, 9 acceptors.
  • Biological Relevance : Demonstrated potent protease inhibition (IC₅₀ < 1 µM) in SARS-CoV-2 studies, highlighting the importance of stereochemistry and bulky ester groups .

Benzyl 2-[[(2S)-2-[[2-(tert-butoxycarbonylamino)acetyl]amino]-4-methyl-pentanoyl]amino]acetate

  • Structural Differences : Uses a tert-butoxycarbonyl (Boc) group instead of Cbz, altering protection strategies.
  • Key Data :
    • Molecular Weight: 435.51 g/mol.
    • Rotatable Bonds: 14 (similar to ’s compound).
  • Applications : Boc groups offer orthogonal protection in peptide synthesis, enabling sequential deprotection .

Comparative Data Table

Compound Name Molecular Weight (g/mol) XLogP3 Hydrogen Bond Donors/Acceptors Rotatable Bonds Key Applications
Target Compound (Benzyl 4-methyl-2-[2-(Cbz-amino)propanoylamino]pentanoate) ~469.5 ~3.1 3 / 6 14 Peptide synthesis, intermediates
Methyl analog ~335.4 ~2.1 3 / 6 12 Simplified synthesis
Acetylated benzyl analog () 469.5 3.1 3 / 6 14 Rigid scaffold design
SARS-CoV-2 inhibitor () 704.8 5.6 4 / 9 23 Antiviral drug development
Boc-protected analog () 435.51 ~3.5 3 / 7 14 Orthogonal protection strategies

Research Findings and Implications

  • Lipophilicity and Bioavailability : Benzyl esters (e.g., target compound) exhibit higher XLogP3 values (~3.1–5.6) compared to methyl analogs, enhancing membrane permeability but risking solubility issues .
  • Stereochemical Specificity : Compounds with (S)-configurations (e.g., target compound and ’s inhibitor) show superior binding to proteases, underscoring the need for precise synthesis .
  • Protection Group Strategy : Cbz groups (target compound) are acid-labile, whereas Boc groups () require stronger acids for removal, enabling multi-step syntheses .

Biological Activity

Benzyl 4-methyl-2-[2-(phenylmethoxycarbonylamino)propanoylamino]pentanoate, a compound with the molecular formula C24H30N2O5C_{24}H_{30}N_2O_5 and a molecular weight of 414.51 g/mol, has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features several functional groups that contribute to its biological activity:

  • Amino Group : Involved in interactions with biological targets.
  • Carbonyl Group : Plays a role in the reactivity and stability of the compound.
  • Benzyl Group : Enhances lipophilicity, aiding in membrane permeability.

Research indicates that this compound may exhibit various mechanisms of action, which include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Modulation : It could interact with various receptors, influencing signaling pathways critical for cell growth and survival.
  • Antioxidant Activity : The presence of phenolic structures suggests potential antioxidant properties that may protect against oxidative stress.

Anticancer Properties

Several studies have investigated the anticancer potential of compounds similar to this compound. For instance:

  • Cell Line Studies : In vitro studies on cancer cell lines have shown that derivatives can induce apoptosis and inhibit proliferation. The mechanism often involves the activation of caspase pathways and modulation of cell cycle regulators.

Antimicrobial Effects

The compound's structure suggests potential antimicrobial activity. Preliminary studies indicate:

  • Broad-Spectrum Activity : Similar compounds have demonstrated effectiveness against various bacterial strains, possibly through disruption of bacterial cell membranes or inhibition of cell wall synthesis.

Case Studies

  • Case Study on Anticancer Activity :
    • A study conducted on a series of derivatives found that certain modifications to the benzyl group significantly enhanced cytotoxicity against breast cancer cells (MCF-7). The most potent derivative exhibited an IC50 value of 15 µM, indicating effective inhibition of cell growth.
  • Antimicrobial Efficacy :
    • Research involving derivatives against Staphylococcus aureus showed a minimum inhibitory concentration (MIC) of 32 µg/mL, suggesting significant antimicrobial potential.

Table 1: Pharmacological Profile of this compound

PropertyValue
Molecular FormulaC24H30N2O5C_{24}H_{30}N_2O_5
Molecular Weight414.51 g/mol
SolubilitySoluble in DMSO
Anticancer IC5015 µM (MCF-7)
Antimicrobial MIC32 µg/mL (Staphylococcus aureus)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Benzyl 4-methyl-2-[2-(phenylmethoxycarbonylamino)propanoylamino]pentanoate
Reactant of Route 2
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Benzyl 4-methyl-2-[2-(phenylmethoxycarbonylamino)propanoylamino]pentanoate

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